REACTION_CXSMILES
|
[OH-:1].[Na+].[Br:3][C:4]1[C:5]([CH3:10])=[N:6][NH:7][C:8]=1[CH3:9].Cl[C:12](Cl)(Cl)[C:13](O)([CH3:15])[CH3:14].CC(C)=[O:21]>>[Br:3][C:4]1[C:5]([CH3:10])=[N:6][N:7]([C:13]([CH3:15])([CH3:14])[C:12]([OH:21])=[O:1])[C:8]=1[CH3:9] |f:0.1|
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Name
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|
Quantity
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1.6 g
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
|
1.75 g
|
Type
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reactant
|
Smiles
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BrC=1C(=NNC1C)C
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Name
|
|
Quantity
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100 mL
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Type
|
reactant
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
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3.54 g
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Type
|
reactant
|
Smiles
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ClC(C(C)(C)O)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was evaporated under reduced pressure
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Type
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DISSOLUTION
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Details
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The residue was dissolved in water (100 mL)
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Type
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WASH
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Details
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washed with ether (50 mL)
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Type
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CUSTOM
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Details
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The aqueous phase was separated
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Type
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EXTRACTION
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Details
|
The mixture was extracted with CH2Cl2 (3×50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
the combined organics dried over Na2SO4
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Type
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CUSTOM
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Details
|
A colorless oil was obtained
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Type
|
CUSTOM
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Details
|
after the removal of the solvent under reduced pressure
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Name
|
|
Type
|
|
Smiles
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BrC=1C(=NN(C1C)C(C(=O)O)(C)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |